2-Pirazinilacetato de metilo

Descripción general

Descripción

Methyl 2-pyrazineacetate is a compound that belongs to the class of alkylpyrazines, which are significant in the Maillard reaction, contributing to the flavor profile of various foods. The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor. Alkylpyrazines, including methyl pyrazines, are formed through complex pathways involving different precursors and conditions.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. For instance, a practical synthesis of a related compound, methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, was accomplished by condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile, indicating the versatility of pyrazine synthesis . Another study synthesized a methyldithiocarbonyl derivative of pyrazine-2-carboxylic acid, which further reacted to form various other pyrazine derivatives, showcasing the reactivity of such compounds .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be determined using various spectroscopic and computational methods. For example, the crystal structure of a methylated pyrazine-2-carbohydrazide derivative was optimized using Hartree Fock and density functional theory levels, providing insights into the molecular geometry and electronic structures . Such analyses are crucial for understanding the properties and potential applications of pyrazine derivatives.

Chemical Reactions Analysis

Pyrazine derivatives undergo a range of chemical reactions. The formation of pyrazines in the Maillard reaction involves different pathways, including the incorporation of Strecker aldehydes or aldol condensation products . Additionally, pyrazine derivatives can cyclize to form various heterocyclic compounds, as evidenced by the synthesis of 3-methyl-5-pyrazin-2-yl-3H-[1, 3, 4]oxadiazole-2-thione from a pyrazinoyl derivative . These reactions highlight the chemical versatility and reactivity of pyrazine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazine ring can affect the compound's flavor profile, solubility, and reactivity. Molecular imprinting techniques have been used to create synthetic polymers selective for specific methyl pyrazines, demonstrating the potential for targeted applications based on the physical and chemical properties of these compounds .

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

En farmacéutica, los derivados del 2-Pirazinilacetato de metilo exhiben una gama de actividades biológicas, como antimicrobiana, antiinflamatoria, antiviral, antifúngica, antioxidante, antitumoral e inhibitoria de la quinasa . Estas propiedades lo convierten en un andamiaje valioso para el descubrimiento y diseño de fármacos.

Ciencia de materiales

La estructura molecular y las propiedades del this compound se analizan utilizando diversos métodos espectroscópicos y computacionales, los cuales son cruciales para comprender sus posibles aplicaciones en la ciencia de materiales . Programas como Amber y GROMACS lo utilizan para visualizaciones de simulación, lo que indica su papel en la ciencia de materiales computacional .

Safety and Hazards

Methyl 2-pyrazineacetate is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Propiedades

IUPAC Name |

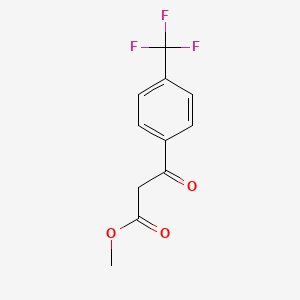

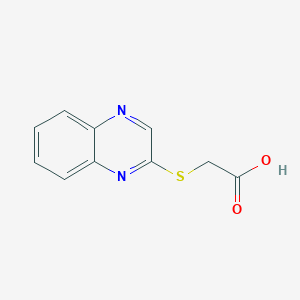

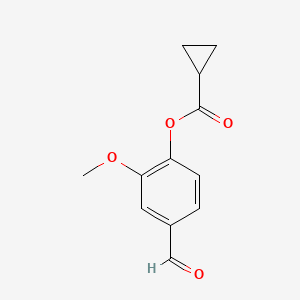

methyl 2-pyrazin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)4-6-5-8-2-3-9-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQOCWXAHKBAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363807 | |

| Record name | Methyl 2-pyrazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

370562-35-9 | |

| Record name | Methyl 2-pyrazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370562-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-pyrazineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)

![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)